molecular formula C9H12ClFN2O B1406751 (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride CAS No. 1384424-47-8

(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride

Cat. No.: B1406751
CAS No.: 1384424-47-8
M. Wt: 218.65 g/mol
InChI Key: QFXJXFROLYQCQI-DDWIOCJRSA-N
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Description

(3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride: is a chemical compound that features an amino group, a fluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-3-aminopropanoic acid.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-3-aminopropanoic acid to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (3R)-3-amino-3-(4-fluorophenyl)propanamide.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the compound, such as reducing the amide group to an amine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Imines, oxides.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biochemical Studies: It is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine:

    Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry:

    Chemical Manufacturing: It is utilized in the manufacturing of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    (3R)-3-amino-3-(4-bromophenyl)propanamide hydrochloride: Similar structure with a bromine atom instead of fluorine.

    (3R)-3-amino-3-(4-methylphenyl)propanamide hydrochloride: Similar structure with a methyl group instead of fluorine.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom in (3R)-3-amino-3-(4-fluorophenyl)propanamide hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.

    Biological Activity: The fluorine atom can influence the compound’s interaction with biological targets, potentially enhancing its efficacy and selectivity.

Properties

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXJXFROLYQCQI-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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